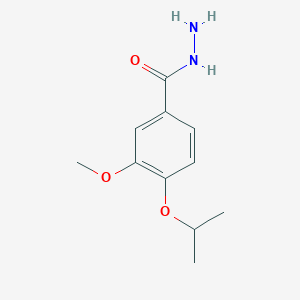

4-Isopropoxy-3-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

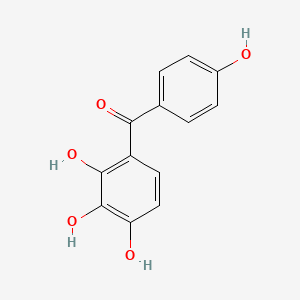

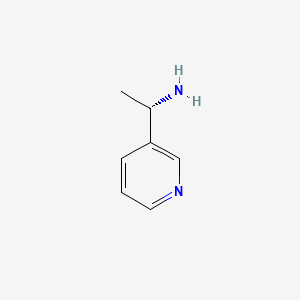

4-Isopropoxy-3-methoxybenzohydrazide is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.2612. It is used for research purposes1.

Synthesis Analysis

The synthesis of 4-Isopropoxy-3-methoxybenzohydrazide is not explicitly mentioned in the search results. However, related compounds are often synthesized using Suzuki–Miyaura coupling3, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction3.Molecular Structure Analysis

The molecular structure of 4-Isopropoxy-3-methoxybenzohydrazide consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms12.

Chemical Reactions Analysis

Specific chemical reactions involving 4-Isopropoxy-3-methoxybenzohydrazide are not detailed in the search results. However, related compounds often participate in Suzuki–Miyaura coupling3, a reaction that involves the formation of a new carbon-carbon bond3.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropoxy-3-methoxybenzohydrazide are not explicitly mentioned in the search results. However, its molecular weight is 224.2612.Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis often explores the reactivity and applications of hydrazide derivatives. For instance, N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide was prepared through the reaction of 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide, showcasing the compound's crystalline structure through intermolecular hydrogen bonds, contributing to a three-dimensional framework (X. Bao & Yijun Wei, 2008). Similarly, 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide synthesis involved a multi-step process starting with 2-methoxybenzohydrazide, demonstrating the structural versatility of methoxybenzohydrazide derivatives (M. Taha et al., 2014).

Biological Activities

Research has also explored the biological activities of methoxybenzohydrazide derivatives. For example, hydrazide-hydrazones of 3-methoxybenzoic acid showed significant antibacterial activity against Bacillus spp., outperforming common antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016). Furthermore, manganese(II) and zinc(II) complexes of 4-phenyl(2-methoxybenzoyl)-3-thiosemicarbazide were synthesized, showing potential applications in medicinal chemistry through their structural characterization and thermal behavior (A. Singh et al., 2014).

Safety And Hazards

4-Isopropoxy-3-methoxybenzohydrazide is intended for research use only and is not intended for diagnostic or therapeutic use1.

Future Directions

The future directions of research involving 4-Isopropoxy-3-methoxybenzohydrazide are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.

properties

IUPAC Name |

3-methoxy-4-propan-2-yloxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-7(2)16-9-5-4-8(11(14)13-12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWGCOPUKPGJNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)NN)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methoxybenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B1349443.png)

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1349453.png)

![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)

![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)